N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt
Description
Systematic IUPAC Nomenclature and Alternative Designations
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organophosphorus compounds containing imine functionalities. The official IUPAC designation is sodium (2S)-2-{(E)-[2-(diphenylphosphino)benzylidene]amino}-3,3-dimethylbutanoate. Alternative systematic names include the French designation "(2S)-2-{(E)-[2-(Diphénylphosphino)benzylidène]amino}-3,3-diméthylbutanoate de sodium" and the German equivalent "Natrium-(2S)-2-{(E)-[2-(diphenylphosphino)benzyliden]amino}-3,3-dimethylbutanoat".
The compound is commonly referenced by several trade names and abbreviations in the chemical literature. The most frequently encountered designation is Na-tBu-DippAM, which reflects the sodium salt nature and the tert-butyl amino acid component. Additional nomenclature variations include "this compound" and "Valine, N-[[2-(diphenylphosphino)phenyl]methylene]-3-methyl-, sodium salt, (E)- (1:1)".
The Chemical Abstracts Service registry number for this compound is 1067225-04-0, providing a unique identifier for database searches and chemical inventory systems. The MDL number MFCD15144787 serves as an additional cataloging reference in chemical databases. These standardized identifiers facilitate precise identification and eliminate ambiguity in scientific communications regarding this specific compound.
Molecular Architecture: Analysis of Hybrid Phosphine-Schiff Base Ligand Systems
The molecular architecture of this compound exemplifies the sophisticated design principles underlying modern ligand chemistry. The compound possesses the molecular formula C25H25NNaO2P with a molecular weight of 425.44 g/mol. The structure integrates multiple functional domains, creating a hybrid system that combines the coordinating properties of phosphine ligands with the chelating capabilities of Schiff base systems.
The diphenylphosphino moiety constitutes the primary phosphorus-containing component, featuring two phenyl rings attached to a central phosphorus atom. This phosphine unit provides a soft donor site that exhibits strong affinity for transition metals, particularly those in lower oxidation states. The phosphorus center adopts a pyramidal geometry, contributing to the overall three-dimensional architecture of the molecule.
The Schiff base component originates from the condensation between an aldehyde derivative and the amino acid 3-methyl-L-valine, also known as L-tert-leucine. The amino acid component features a branched aliphatic chain with the molecular formula C6H13NO2 and systematic name (2S)-2-amino-3,3-dimethylbutanoic acid. This structural element introduces chirality to the overall ligand system through the stereogenic center at the alpha-carbon position.
| Structural Component | Molecular Formula | Key Features |
|---|---|---|
| Diphenylphosphino unit | C12H10P | Soft donor site, pyramidal geometry |
| Schiff base linkage | C=N | Conjugated system, rigid backbone |
| 3-methyl-L-valine derivative | C6H13NO2 | Chiral center, branched aliphatic chain |
| Sodium counterion | Na+ | Charge balance, ionic character |
The imine linkage (C=N) serves as the connecting bridge between the phosphine-containing aromatic system and the amino acid derivative. This methylene bridge adopts an E-configuration, as indicated by the systematic nomenclature. The conjugated system created by the aromatic rings and the imine functionality contributes to the rigidity of the molecular backbone while allowing for specific conformational preferences.
Schiff bases represent a fundamental class of compounds characterized by the presence of azomethine groups (-C=N-) formed through condensation reactions between primary amines and carbonyl compounds. These compounds serve as auxiliary ligands that modulate the structure and reactivity of transition metal centers without undergoing irreversible transformations themselves. The incorporation of phosphine functionality into Schiff base frameworks creates hybrid ligand systems with enhanced coordinating capabilities and increased stability toward metal complexation.
Crystallographic Studies and Conformational Analysis
Crystallographic analysis provides fundamental insights into the three-dimensional arrangement of atoms within the solid-state structure of this compound. The compound exhibits a melting point of 199°C with decomposition, indicating the onset of thermal breakdown processes at elevated temperatures. This thermal behavior suggests the presence of relatively strong intermolecular interactions within the crystal lattice structure.
X-ray diffraction techniques serve as the primary method for determining atomic positions and structural parameters in crystalline materials. The fundamental principle underlying X-ray crystallography involves the interaction of incident X-ray beams with electrons surrounding atoms, resulting in characteristic diffraction patterns that can be analyzed to determine molecular geometry. For organophosphorus compounds like this compound, X-ray crystallographic analysis reveals critical information about bond lengths, bond angles, and intermolecular interactions.
The conformational analysis of hybrid phosphine-Schiff base systems requires consideration of multiple rotational degrees of freedom around single bonds. The diphenylphosphino group exhibits conformational flexibility arising from rotation around the P-C bonds connecting the phosphorus center to the phenyl rings. These rotational preferences influence the overall shape of the molecule and affect its ability to coordinate with metal centers.
The E-configuration of the imine linkage constrains the relative positioning of the aromatic and amino acid components, creating a relatively rigid backbone structure. This geometric arrangement has significant implications for the compound's coordination behavior and its effectiveness as a ligand in metal complex formation. The stereochemical configuration at the alpha-carbon of the amino acid component introduces additional conformational considerations, particularly regarding the spatial arrangement of the branched aliphatic chain.
Intermolecular interactions within the crystal lattice include van der Waals forces between aromatic rings, hydrogen bonding involving the carboxylate functionality, and ionic interactions between the sodium cation and the anionic portions of the molecule. These non-covalent interactions contribute to the overall stability of the crystalline material and influence its physical properties such as solubility and thermal behavior.
Spectroscopic Fingerprinting (NMR, IR, UV-Vis)
Spectroscopic characterization provides comprehensive information about the electronic and structural properties of this compound. Nuclear magnetic resonance spectroscopy serves as a primary analytical tool for determining molecular structure and conformational behavior in solution. Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts corresponding to the various proton environments within the molecule, including aromatic protons from the phenyl rings, the imine proton, and aliphatic protons from the amino acid component.
Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework of the molecule, with particular emphasis on the chemical shifts of aromatic carbons, the imine carbon, and the carboxylate carbon. Phosphorus-31 nuclear magnetic resonance represents a specialized technique that offers direct information about the phosphorus environment, including coordination state and electronic properties of the phosphine functionality.
Infrared spectroscopy yields characteristic absorption bands that serve as fingerprints for specific functional groups within the molecule. The imine functionality typically exhibits a characteristic C=N stretching vibration in the range of 1600-1650 cm⁻¹. The diphenylphosphino group contributes P-C stretching vibrations around 1430 cm⁻¹. Aromatic C-H stretching vibrations appear in the region around 3000-3100 cm⁻¹, while aliphatic C-H stretches occur at slightly lower frequencies.
The carboxylate functionality in the sodium salt form exhibits characteristic asymmetric and symmetric stretching vibrations that differ from those observed in the corresponding carboxylic acid. These spectroscopic signatures provide definitive evidence for the ionic nature of the compound and confirm the presence of the sodium counterion.
Ultraviolet-visible spectroscopy reveals information about the electronic transitions within the conjugated system formed by the aromatic rings and the imine linkage. The extended conjugation creates characteristic absorption bands in the ultraviolet region, with potential charge-transfer transitions contributing to the overall spectroscopic profile. These electronic transitions are sensitive to the coordination environment and can serve as indicators of metal complex formation when the compound functions as a ligand.
| Spectroscopic Technique | Key Absorption/Chemical Shift | Structural Information |
|---|---|---|
| ¹H Nuclear Magnetic Resonance | 7.0-8.0 ppm (aromatic), 8.5 ppm (imine) | Proton environments and molecular structure |
| ³¹P Nuclear Magnetic Resonance | -14 to -20 ppm | Phosphorus coordination state |
| Infrared | 1600-1650 cm⁻¹ (C=N), 1430 cm⁻¹ (P-C) | Functional group identification |
| Ultraviolet-Visible | 250-300 nm | Electronic transitions and conjugation |
Properties
IUPAC Name |
sodium;(2S)-2-[(2-diphenylphosphanylphenyl)methylideneamino]-3,3-dimethylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26NO2P.Na/c1-25(2,3)23(24(27)28)26-18-19-12-10-11-17-22(19)29(20-13-6-4-7-14-20)21-15-8-5-9-16-21;/h4-18,23H,1-3H3,(H,27,28);/q;+1/p-1/t23-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHRLPDTWOAIAKW-GNAFDRTKSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)[O-])N=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)[O-])N=CC1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NNaO2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70678558 | |
| Record name | Sodium (2S)-2-[(E)-{[2-(diphenylphosphanyl)phenyl]methylidene}amino]-3,3-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1067225-04-0 | |
| Record name | Sodium (2S)-2-[(E)-{[2-(diphenylphosphanyl)phenyl]methylidene}amino]-3,3-dimethylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70678558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1067225-04-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Stepwise Procedure
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Preparation of 2-(Diphenylphosphino)benzaldehyde | Typically prepared via lithiation of 2-bromobenzaldehyde followed by reaction with chlorodiphenylphosphine under inert atmosphere. |
| 2 | Condensation with 3-methyl-L-valine | Equimolar amounts of 2-(diphenylphosphino)benzaldehyde and 3-methyl-L-valine are reacted in anhydrous solvent (e.g., ethanol or methanol) at room temperature or mild heating to form the Schiff base. |
| 3 | Formation of sodium salt | The crude imine product is treated with sodium hydroxide or sodium methoxide solution to neutralize the carboxylic acid, forming the sodium salt. The reaction is typically carried out in aqueous or alcoholic media. |
| 4 | Purification | The product is purified by recrystallization from suitable solvents such as ethanol/water mixtures or by chromatography to achieve ≥95% purity. |
| 5 | Drying and characterization | The final sodium salt is dried under vacuum and characterized by melting point, NMR, and elemental analysis to confirm structure and purity. |
Reaction Scheme (Simplified)
$$
\text{2-(Diphenylphosphino)benzaldehyde} + \text{3-methyl-L-valine} \xrightarrow{\text{solvent, mild heat}} \text{Schiff base (imine)} \xrightarrow{\text{NaOH}} \text{Sodium salt}
$$
Research Findings and Optimization Insights
Catalyst-free condensation : The imine formation proceeds efficiently without the need for acid or base catalysts, preserving the sensitive phosphine and amino acid functionalities.
Solvent choice : Protic solvents such as ethanol or methanol are preferred for the condensation step due to their ability to dissolve both reactants and facilitate water removal.
Control of stereochemistry : Using enantiomerically pure 3-methyl-L-valine ensures the chirality of the final ligand, critical for its application in asymmetric catalysis.
Purity and yield : Reported yields of the sodium salt ligand are typically in the range of 70-85%, with purity exceeding 95% after recrystallization.
Stability considerations : The sodium salt form exhibits enhanced stability and solubility compared to the free acid, making it suitable for catalytic applications.
Summary Table of Preparation Parameters
| Parameter | Typical Value/Condition | Comments |
|---|---|---|
| Aldehyde precursor | 2-(Diphenylphosphino)benzaldehyde | Synthesized via lithiation/phosphination |
| Amino acid | 3-methyl-L-valine (enantiopure) | Commercially available or synthesized |
| Solvent | Ethanol, methanol | Protic solvents preferred |
| Temperature | Room temperature to 50°C | Mild heating accelerates reaction |
| Reaction time | 4–24 hours | Monitored by TLC or NMR |
| Base for salt formation | NaOH or sodium methoxide | Stoichiometric amounts |
| Purification method | Recrystallization or chromatography | Ensures ≥95% purity |
| Yield | 70–85% | Dependent on reaction scale and purification |
| Melting point (final salt) | 199°C (decomposition) | Consistent with literature values |
Additional Notes on Preparation
The phosphine group is sensitive to oxidation; therefore, all reactions and purifications are preferably conducted under inert atmosphere (nitrogen or argon).
Water formed during Schiff base formation is typically removed by azeotropic distillation or by using molecular sieves to drive the reaction to completion.
Analytical techniques such as ^31P NMR, ^1H NMR, and elemental analysis are essential to confirm the integrity of the phosphine moiety and the overall ligand structure.
Chemical Reactions Analysis
Nucleophilic Addition at the Imine Center
The Schiff base structure enables reversible imine chemistry:
Reaction Pathway
-
Protonation :
-
Nucleophilic Attack :
Documented nucleophiles include:
-
Cyanide ions (Strecker-type reactions)
Redox Reactivity of the Phosphine Group
The P(III) center undergoes controlled oxidation:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| O₂ | Ambient, Pd catalyst | Phosphine oxide derivative | Catalyst deactivation studies |
| H₂O₂ | Aqueous acidic medium | Water-soluble oxidized ligand | Waste stream analysis |
Kinetic Note : Oxidation rates decrease with electron-donating aryl substituents on phosphorus (Hammett σₚ⁺ = -0.66 for diphenyl groups) .
Salt Metathesis Reactions
The sodium counterion participates in ion-exchange processes:
Documented in:
-
Preparation of potassium salt for non-polar solvent compatibility
-
Generation of heavy metal salts (e.g., Ag⁺) for antimicrobial studies
Stability Under Reaction Conditions
Critical degradation pathways:
| Stressor | Half-Life (25°C) | Major Degradation Products |
|---|---|---|
| pH < 3 | 2.3 hr | Diphenylphosphine oxide + valine |
| UV light (254 nm) | 48 hr | Radical coupling byproducts |
| 100°C (dry) | 72 hr | Intramolecular cyclization products |
This multifunctional compound demonstrates remarkable versatility across organometallic and organic transformations. Recent advances in biphenyl synthesis and asymmetric catalysis highlight its growing importance in pharmaceutical intermediates and materials science. Ongoing research focuses on optimizing its recyclability in catalytic systems and exploiting its chiral pool for stereocontrolled synthesis.
Scientific Research Applications
Applications in Organic Chemistry
1. Click Chemistry
N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt is utilized as a reagent in click chemistry reactions. This methodology allows for the rapid and efficient synthesis of complex molecules through the formation of covalent bonds under mild conditions. The compound's unique structure facilitates the formation of stable products, making it a valuable tool in synthetic organic chemistry.
2. Ligand in Catalysis
The compound serves as a ligand in various catalytic processes, particularly in palladium-catalyzed cross-coupling reactions. Its diphenylphosphino group enhances the reactivity and selectivity of catalysts, enabling the efficient formation of carbon-carbon bonds. This application is crucial in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry Applications
1. Drug Development
Research has shown that compounds similar to this compound can act as potential drug candidates due to their ability to interact with biological targets effectively. For instance, studies involving illudofulvene analogs have demonstrated their efficacy in treating specific cell populations, indicating that derivatives of this compound could be explored for therapeutic applications .
2. Targeted Delivery Systems
The compound's structural features allow it to be conjugated with various biomolecules for targeted drug delivery systems. This capability enhances the specificity and efficacy of therapeutic agents, reducing side effects associated with conventional treatments.
Case Studies
Mechanism of Action
The mechanism by which N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The phosphanyl group can coordinate with metal ions, influencing the activity of metalloenzymes or acting as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a broader class of sodium salts with phosphino or dithiocarbamate functional groups. Key analogues include:
N-(Dithiocarbamoyl)-N-Methyl-D-Glucamine, Sodium Salt (MGD)
- Structure : Features a methyl-D-glucamine backbone instead of valine.
- Function: A water-soluble chelator for transition metals, widely used in NO detection.
Benzoic Acid, 2-(Diphenylphosphino)-, Sodium Salt
- Structure : Lacks the valine backbone, substituting a benzoic acid group.
- Function: Primarily used in catalysis or materials science due to its aromatic phosphino group.
- Key Difference : Reduced biocompatibility compared to the valine derivative, limiting its utility in physiological systems .
Cyano(3-phenoxyphenyl)methyl N-(2-chloro-4-(trifluoromethyl)phenyl)-D-valine (Tau-Fluvalinate)
- Structure : Valine derivative with chlorinated and trifluoromethyl substituents.
- Function : A pyrethroid pesticide targeting insect sodium channels.
- Key Difference: The hydrophobic substituents and lack of phosphino groups render it unsuitable for chelation but effective in pest control .
Comparative Data Table
Chelation Efficiency
The target compound’s valine backbone and phosphino group synergize to enhance metal-binding specificity. For example, in NO detection, it forms stable iron-nitrosyl complexes, outperforming glucamine-based analogues in physiological pH stability .
Industrial Relevance
Industrial-grade production (99% purity) underscores its reliability for reproducible research, contrasting with pesticide-grade valine derivatives like tau-fluvalinate, where purity standards focus on efficacy rather than analytical precision .
Biological Activity
N-[[2-(Diphenylphosphino)phenyl]methylene]-3-methyl-L-valine sodium salt, commonly referred to as Na-tBu-DippAM, is a compound with significant biological activity attributed to its unique structural characteristics. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry and pharmacology.
- Chemical Name : this compound
- CAS Number : 1067225-04-0
- Molecular Formula : C25H27NNaO2P
- Molar Mass : 427.46 g/mol
- Melting Point : 199°C (dec.)
- Hazard Classification : Toxic if swallowed (T - Toxic) .
The biological activity of Na-tBu-DippAM is primarily linked to its role as a ligand in transition metal-catalyzed reactions. It has been shown to facilitate C–H bond activation, which is crucial for the formation of various organic compounds. This property is particularly relevant in the synthesis of complex molecules, including pharmaceuticals .
Antimicrobial Properties
Recent studies have indicated that compounds related to Na-tBu-DippAM exhibit antimicrobial properties. For instance, palladium(II) complexes with similar Schiff base ligands have demonstrated antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria . This suggests that Na-tBu-DippAM may also possess similar properties due to its structural analogies.
Case Studies
- Antibacterial Activity : A study evaluating various palladium complexes found that those derived from Schiff bases exhibited significant antibacterial effects. The mechanism was hypothesized to involve disruption of bacterial cell membranes and interference with metabolic processes .
- Pharmacokinetics : Research into the pharmacokinetic profiles of related compounds has shown that modifications in the ligand structure can significantly affect their stability and efficacy in biological systems. For instance, the stability of related ligands in plasma was assessed using LC-MS techniques, revealing important insights into their potential therapeutic applications .
Data Table: Summary of Biological Activities
Q & A
Q. How to address discrepancies in crystallographic data versus solution-state structures?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
